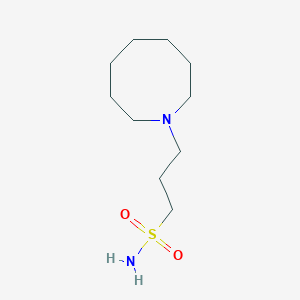![molecular formula C34H28Cl2O6 B14903197 (4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)](/img/structure/B14903197.png)
(4,4'-Dichloro-[1,1'-biphenyl]-3,3'-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is a complex organic compound characterized by its unique biphenyl structure with dichloro substitutions and tetrahydrofuran-3-yl oxyphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) typically involves multi-step organic reactions. The initial step often includes the formation of the biphenyl core, followed by the introduction of dichloro groups through halogenation reactions. Subsequent steps involve the attachment of tetrahydrofuran-3-yl oxyphenyl groups via etherification reactions. The reaction conditions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Key considerations include the selection of efficient catalysts, solvent recovery systems, and waste management protocols to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures, inert atmospheres, and specific solvents.
Major Products
Major products formed from these reactions include oxidized biphenyl derivatives, reduced hydro compounds, and substituted biphenyl derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.
Biology
In biological research, this compound can be used as a probe to study cellular processes and interactions. Its ability to undergo specific chemical reactions makes it a valuable tool for labeling and tracking biomolecules.
Medicine
In medicine, the compound’s potential therapeutic properties are being investigated. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism of action of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) involves its interaction with specific molecular targets. The compound’s biphenyl core and functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biphenyl derivatives with different substituents, such as:
- (4,4’-Dichloro-[1,1’-biphenyl]-2,2’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis(phenylmethanone)
- (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-methoxyphenyl)methanone)
Uniqueness
The uniqueness of (4,4’-Dichloro-[1,1’-biphenyl]-3,3’-diyl)bis((4-(((S)-tetrahydrofuran-3-yl)oxy)phenyl)methanone) lies in its specific functional groups and stereochemistry. The presence of tetrahydrofuran-3-yl oxyphenyl groups provides distinct chemical properties and reactivity compared to other biphenyl derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C34H28Cl2O6 |
|---|---|
Molekulargewicht |
603.5 g/mol |
IUPAC-Name |
[2-chloro-5-[4-chloro-3-[4-[(3S)-oxolan-3-yl]oxybenzoyl]phenyl]phenyl]-[4-[(3S)-oxolan-3-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C34H28Cl2O6/c35-31-11-5-23(17-29(31)33(37)21-1-7-25(8-2-21)41-27-13-15-39-19-27)24-6-12-32(36)30(18-24)34(38)22-3-9-26(10-4-22)42-28-14-16-40-20-28/h1-12,17-18,27-28H,13-16,19-20H2/t27-,28-/m0/s1 |
InChI-Schlüssel |
CPNHKRIPPKDQJZ-NSOVKSMOSA-N |
Isomerische SMILES |
C1COC[C@H]1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)O[C@H]6CCOC6)Cl |
Kanonische SMILES |
C1COCC1OC2=CC=C(C=C2)C(=O)C3=C(C=CC(=C3)C4=CC(=C(C=C4)Cl)C(=O)C5=CC=C(C=C5)OC6CCOC6)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[4-(4-Methylphenyl)-2,3-dihydro-1,5-benzothiazepin-2-yl]benzoic acid](/img/structure/B14903173.png)






![4-cyclohexyl-11-methyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14903204.png)
